3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride
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Overview
Description
Piperazine is a common structural unit in pharmacological drugs and medicinal chemistry . Several heterocyclic compounds, including piperazine derivatives, exhibit good biological activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse and depend on the specific compound. For instance, the synthesis of certain piperazine derivatives involves reactions such as cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary depending on the specific compound. For instance, “3-[(piperazin-1-yl)methyl]phenol dihydrochloride” has a molecular weight of 265.18 .Scientific Research Applications
Antibacterial Activity
Compounds with a similar structure, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to exhibit antibacterial activity . These compounds were evaluated for their antibacterial activity by the agar diffusion method, and three of them were found to be active . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .
Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Antipsychotic Properties
3-(Piperazin-1-yl)-1,2-benzothiazole, a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Antimicrobial Activity
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a compound with a similar structure, exhibits antimicrobial activity .
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The development of new analogs of bioactive heterocyclic compounds, including piperazine derivatives, is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing new piperazine derivatives with improved biological activity and drug-like properties .
properties
IUPAC Name |
3-piperazin-1-yl-5,6,7,8-tetrahydrocinnoline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.2ClH/c1-2-4-11-10(3-1)9-12(15-14-11)16-7-5-13-6-8-16;;/h9,13H,1-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOCIGMIHOSQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride |
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